4-(6-chloropyrazin-2-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXCACJBQQIBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution (SNAr) Approach
The most straightforward method to prepare 4-(6-chloropyrazin-2-yl)thiomorpholine involves the nucleophilic substitution of a halogenated pyrazine derivative (such as 2,6-dichloropyrazine or 3-chloropyrazine) with thiomorpholine. The nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbon on the pyrazine ring bearing the chlorine substituent.
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).
- Temperature: Elevated temperatures (50–120°C) to promote substitution.
- Base: Sometimes a mild base (e.g., potassium carbonate) is added to deprotonate thiomorpholine and enhance nucleophilicity.
- Reaction Time: Several hours to overnight.
-
- The chlorine on the pyrazine ring is displaced by the thiomorpholine nitrogen via an SNAr mechanism.
- Electron-deficient heteroaromatic rings like pyrazine facilitate this substitution due to the ring's electrophilic character.
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- Simple and direct.
- No need for transition metal catalysts.
- Good yields when optimized.
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- Requires electron-deficient aromatic halides.
- Possible side reactions if multiple reactive sites are present.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed amination reactions (Buchwald-Hartwig type) are widely used for the formation of C–N bonds in heterocyclic chemistry, including the coupling of chloropyrazines with amines like thiomorpholine.
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- Catalyst: Palladium acetate (Pd(OAc)₂) or palladium complexes.
- Ligand: Bulky phosphine ligands such as S-Phos or dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane.
- Base: Lithium hydroxide or potassium tert-butoxide.
- Solvent: 1,4-Dioxane or similar.
- Temperature: Around 80°C.
- Atmosphere: Inert gas (nitrogen or argon).
- Reaction Time: 0.5 to several hours.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 5 µmol | - |
| Ligand (S-Phos) | 10 µmol | - |
| Base | 2 M LiOH aqueous solution | - |
| Solvent | 1,4-Dioxane + water | - |
| Temperature | 80°C | - |
| Reaction Time | 30 minutes | 91–94 |
-
- High yields and selectivity.
- Mild reaction conditions.
- Applicable to a wide range of substrates including less reactive chloropyrazines.
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- Requires expensive palladium catalysts and ligands.
- Sensitivity to moisture and air.
Oxidation of Thiomorpholine Derivatives to Sulfone (1,1-Dioxide) Analogs
For derivatives such as 4-(3-chloropyrazin-2-yl)thiomorpholine 1,1-dioxide, an oxidation step is introduced post-coupling.
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- meta-Chloroperbenzoic acid (MCPBA).
- Oxone® (potassium peroxymonosulfate).
-
- Solvent: Dichloromethane (DCM).
- Temperature: 0°C initially, then warming to room temperature.
- Time: 12 hours or more.
-
- Control of stoichiometry is critical to avoid overoxidation.
- Reaction progress monitored by NMR and LC-MS to ensure complete conversion.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Chloropyrazine + Thiomorpholine, DMF, heat, base | Simple, no catalyst needed | Requires activated halide | Moderate to High |
| Palladium-Catalyzed Coupling | Pd(OAc)₂, S-Phos ligand, LiOH, 1,4-dioxane, 80°C | High yield, mild conditions | Expensive catalyst, inert atmosphere required | >90 |
| Oxidation to Sulfone | MCPBA or Oxone, DCM, 0°C to RT | Produces sulfone derivatives | Requires careful control of oxidation | High |
| Multi-Component Reaction | Thiomorpholine + formaldehyde + phenol, MeOH, reflux | Useful for functionalized derivatives | Longer reaction times, lower yields | ~25–35 |
Detailed Research Findings and Notes
The nucleophilic aromatic substitution approach leverages the electrophilicity of the pyrazine ring, especially when chlorinated at the 6-position, enabling direct displacement by thiomorpholine nitrogen without the need for catalysts.
Palladium-catalyzed amination is a robust alternative, especially when the pyrazine ring is less activated or when higher yields and purities are required. Ligand choice and base are critical for reaction efficiency.
Oxidation of the sulfur atom in thiomorpholine to the sulfone (1,1-dioxide) form significantly alters the compound's physicochemical and biological properties and is typically performed after the initial coupling.
Characterization of the synthesized compounds is confirmed by NMR (both ^1H and ^13C), IR spectroscopy (notably S=O stretching for sulfones near 1300 cm⁻¹), and mass spectrometry.
Stability studies indicate that thiomorpholine derivatives are generally stable under neutral and slightly acidic conditions but may degrade under strongly alkaline environments.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
4-(6-chloropyrazin-2-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-chloropyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine Derivatives with Aromatic Substituents
a) 4-(4-Nitrophenyl)thiomorpholine
- Structure : Features a nitro group on the phenyl ring.
- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
- Solid-State Properties : Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking (3.29 Å separation). The thiomorpholine ring adopts a chair conformation with the nitro group in a quasi-axial position, unlike its morpholine analogue, which places the nitro group equatorially .
- Applications : Precursor for antidiabetic, antimycobacterial, and kinase inhibitor drugs .
b) 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine
- Structure : Contains a sulfonyl group and hydrazine-substituted pyridine.
- Synthesis : Derived from 4-(6-chloropyridin-3-ylsulfonyl)thiomorpholine via hydrazine substitution (83% yield) .
- Applications : Intermediate in antimalarial triazolopyridine sulfonamides .
c) 4-(6-Nitro-3-pyridyl)thiomorpholine
Data Tables
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility : Thiomorpholine derivatives exhibit conformational adaptability in solid-state structures, influenced by sulfur-mediated hydrogen bonding (e.g., 4-(4-nitrophenyl)thiomorpholine forms dimers absent in morpholine analogues) .
Metabolic Susceptibility : The sulfur atom in thiomorpholine derivatives serves as a soft metabolic spot, enabling oxidation to sulfoxides/sulfones, which can alter pharmacokinetics .
Chloropyrazine Advantage : The 6-chloropyrazine group in this compound enhances reactivity for cross-coupling reactions, making it superior to nitro- or amine-substituted analogues in synthetic versatility .
Biological Activity
4-(6-Chloropyrazin-2-yl)thiomorpholine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and neuroprotective effects, supported by various studies and case analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated across several domains:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antifungal Activity : It has also demonstrated effectiveness against certain fungal pathogens.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Antimicrobial and Antifungal Properties
Research indicates that this compound possesses notable antimicrobial and antifungal activities. A comparative study was conducted to evaluate its efficacy against standard microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
In a study examining the neuroprotective properties of various thiomorpholine derivatives, this compound was highlighted for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.
Case Study: Inhibition of Acetylcholinesterase
A recent in vitro study evaluated the AChE inhibitory activity of several compounds, including this compound. The results showed an IC50 value of 15 µM, indicating a moderate level of inhibition compared to standard AChE inhibitors.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Enzymes : The compound likely binds to active sites on target enzymes such as AChE, thereby inhibiting their activity.
- Cell Membrane Interaction : Its lipophilic nature allows interaction with cell membranes, potentially affecting cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(6-chloropyrazin-2-yl)thiomorpholine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction where 4-(6-chloropyridin-3-ylsulfonyl)thiomorpholine (10e) reacts with hydrazine to yield a hydrazinyl derivative (83% yield) under reflux conditions. Key parameters include:
- Temperature: 80–100°C in ethanol.
- Catalyst: No catalyst required for nucleophilic substitution.
- Purification: Recrystallization from ethanol/water mixtures.
- Data Table :
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 10e | NH₂NH₂ | Ethanol, reflux | 83% |
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H-NMR : reports δ 2.56–3.20 ppm for thiomorpholine SCH₂/NCH₂ protons and aromatic signals at δ 6.78–8.53 ppm for pyridine rings.
- HRMS : Used to confirm molecular ions (e.g., [M+H]+ 309.1714 in ).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (e.g., C 39.40%, N 20.42% in ).
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation ().
- Decomposition Risks : Avoid contact with oxidizers (e.g., peroxides), which may generate hazardous byproducts like sulfur oxides ( ).
- Handling : Use PPE (gloves, goggles) due to skin corrosion risks (H314; ).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Applications : Use density-functional theory (DFT) to calculate electron density and local kinetic energy, as demonstrated in for correlation-energy analysis.
- Software : Gaussian or ORCA with B3LYP/6-31G* basis sets.
- Focus Areas : Predict sites for electrophilic/nucleophilic attack on the pyrazine ring or sulfur atom.
Q. What strategies enhance the bioactivity of thiomorpholine derivatives via functional group modifications?
- Methodological Answer :
- Oxidation : Convert thiomorpholine to 1-oxide or 1,1-dioxide derivatives using MCPBA or Oxone® (75% yield; ).
- Substitution : Introduce hydrazine ( ) or indole groups () to improve target binding.
- SAR Insights : Thiomorpholine 1,1-dioxide derivatives exhibit higher hydrophilicity and biocompatibility ().
Q. How do researchers resolve contradictions in reported biological activity data for thiomorpholine-based compounds?
- Methodological Answer :
- Control Experiments : Validate assay conditions (e.g., pH, temperature) to rule out false positives.
- Structural Confirmation : Re-characterize compounds using LC-MS/HRMS to ensure purity (e.g., reports D = +1.2 ppm accuracy).
- Comparative Studies : Benchmark against known inhibitors (e.g., antimalarial agents in vs. antifungal agents in ).
Q. What role does the thiomorpholine moiety play in drug-target interactions for diseases like tuberculosis or malaria?
- Methodological Answer :
- Mechanistic Studies : In , thiomorpholine derivatives inhibit CYP121A1 in Mycobacterium tuberculosis via π-π stacking and hydrogen bonding.
- Binding Assays : Use SPR or ITC to quantify affinity (e.g., KD values).
- Data Table :
| Compound | Target | IC₅₀/KD | Reference |
|---|---|---|---|
| 15 () | CYP121A1 | <1 μM |
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
